N-(4-(naphthalen-2-yl)thiazol-2-yl)-2-phenylquinoline-4-carboxamide
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Overview
Description
“N-(4-(naphthalen-2-yl)thiazol-2-yl)-2-phenylquinoline-4-carboxamide” is a complex organic compound that contains several functional groups and rings, including a naphthalene ring, a thiazole ring, a quinoline ring, and a carboxamide group . These components are common in many biologically active compounds and pharmaceuticals .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple aromatic systems (naphthalene, thiazole, and quinoline) and a polar carboxamide group . These features could influence its physical properties and biological activity.Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its structure. The presence of multiple aromatic rings would likely make it relatively non-polar and insoluble in water, while the carboxamide group could form hydrogen bonds .Scientific Research Applications
Antiviral Applications
Research has identified a class of compounds with a structural resemblance to N-(4-(naphthalen-2-yl)thiazol-2-yl)-2-phenylquinoline-4-carboxamide that exhibits broad-spectrum antiviral activities against herpesviruses. These compounds have been shown to inhibit the polymerases of herpes simplex virus type 1 (HSV-1), human cytomegalovirus (HCMV), and varicella-zoster virus (VZV), indicating their potential as antiviral agents. The inhibition mechanism is attributed to competitive inhibition of nucleoside binding, highlighting the therapeutic potential of these molecules in treating diseases caused by herpesviruses (Oien et al., 2002).
Antimicrobial Activity
A study investigating substituted quinoline-2-carboxamides and naphthalene-2-carboxamides demonstrated significant activity against mycobacterial species, including M. tuberculosis. This suggests that compounds structurally related to this compound might serve as effective antimycobacterial agents, with certain derivatives outperforming standard treatments like isoniazid or pyrazinamide (Goněc et al., 2012).
Material Science Applications
In the field of materials science, derivatives of this compound have been explored for their photophysical properties. Specifically, studies on dihydroquinazolinone derivatives revealed significant changes in photophysical properties depending on solvent polarity, indicating the potential use of these compounds in developing fluorescent materials or sensors. The research supports the exploration of these compounds for various applications, including organic electronics (Pannipara et al., 2017).
Mechanism of Action
Future Directions
Properties
IUPAC Name |
N-(4-naphthalen-2-yl-1,3-thiazol-2-yl)-2-phenylquinoline-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H19N3OS/c33-28(24-17-26(20-9-2-1-3-10-20)30-25-13-7-6-12-23(24)25)32-29-31-27(18-34-29)22-15-14-19-8-4-5-11-21(19)16-22/h1-18H,(H,31,32,33) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DPNQEMROKZUQLL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)NC4=NC(=CS4)C5=CC6=CC=CC=C6C=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H19N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
457.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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